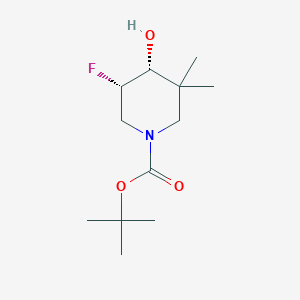

cis-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester

Übersicht

Beschreibung

cis-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester: is a synthetic organic compound with the molecular formula C12H22FNO3. This compound is characterized by its piperidine ring structure, which is substituted with a fluoro group, a hydroxy group, and a tert-butyl ester group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:

Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring, which can be achieved through cyclization reactions of appropriate precursors.

Introduction of the Fluoro Group: The fluoro group is introduced via fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Hydroxylation: The hydroxy group is introduced through hydroxylation reactions, which can be carried out using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde, using reagents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to remove the fluoro group or to convert the ester group to an alcohol, using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, CrO3, OsO4

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Nucleophiles like amines, thiols, and halides

Major Products

Oxidation: Ketones, aldehydes

Reduction: Alcohols, de-fluorinated products

Substitution: Amino derivatives, thiol derivatives

Wissenschaftliche Forschungsanwendungen

Overview

Cis-3-fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula and a molecular weight of 247.31 g/mol. This compound features a piperidine ring with a fluorine atom at the third position, a hydroxyl group at the fourth position, and a tert-butyl ester functional group. Its unique stereochemistry and functional groups make it valuable in various scientific fields, particularly in medicinal chemistry, biology, and materials science.

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : this compound serves as an intermediate in the synthesis of novel drug candidates. Its structural features allow for modifications that can enhance pharmacokinetic and pharmacodynamic properties. Research indicates that derivatives of this compound may exhibit improved efficacy and selectivity towards specific biological targets.

2. Biological Research

- Model Compound : This compound is utilized as a model to study the interactions of fluorinated and hydroxylated piperidine derivatives with biological systems. Investigations focus on its binding affinity to various receptors and enzymes, which is crucial for understanding its potential therapeutic applications.

3. Synthetic Chemistry

- Building Block : In synthetic organic chemistry, this compound is employed as a building block for constructing more complex molecules. It can undergo various chemical transformations, including fluorination and hydroxylation, making it versatile for synthesizing diverse chemical entities .

Industrial Applications

1. Specialty Chemicals Production

- The compound is used in the manufacture of specialty chemicals due to its unique properties. Its steric hindrance and lipophilicity impart specific reactivity patterns that are advantageous in industrial processes .

2. Materials Science

Wirkmechanismus

The mechanism of action of cis-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The fluoro group can enhance binding affinity to certain enzymes or receptors, while the hydroxy and ester groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- cis-3-Fluoro-4-hydroxy-5-methylpiperidine-1-carboxylic acid tert-butyl ester

- trans-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester

- cis-3-Chloro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester

Uniqueness

cis-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester is unique due to the specific positioning of its fluoro and hydroxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of the tert-butyl ester group also imparts distinct steric and electronic properties, differentiating it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biologische Aktivität

cis-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester (CAS No. 1612176-00-7) is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H22FNO3

- Molecular Weight : 247.31 g/mol

- IUPAC Name : tert-butyl 5-fluoro-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate

- Structural Features : The compound features a piperidine ring with fluorine and hydroxyl groups that are critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : This is achieved through cyclization reactions under basic conditions.

- Introduction of Functional Groups : Selective fluorination introduces the fluoro group, while hydroxylation introduces the hydroxy group.

- Esterification : The carboxylic acid group is esterified with tert-butyl alcohol using a catalyst such as sulfuric acid or p-toluenesulfonic acid .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Binding Affinity : The fluoro and hydroxy groups enhance binding affinity to various enzymes and receptors, which may lead to modulation of their activity.

- Cellular Effects : Studies suggest that this compound may induce apoptosis in certain cancer cell lines, potentially through pathways involving caspase activation and cell cycle arrest .

Antitumor Activity

Research has indicated that derivatives of piperidine compounds, including cis-3-fluoro-4-hydroxy-5,5-dimethylpiperidine, exhibit significant antitumor activity:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| cis-3-Fluoro-4-hydroxy derivative | HepG2 | 15 | Induces apoptosis via caspase activation |

| Similar piperidine derivatives | FaDu | 10 | Enhances cytotoxicity compared to standard treatments |

In a study evaluating the cytotoxic effects on HepG2 liver cancer cells, the compound demonstrated an IC50 value indicating effective inhibition of cell proliferation .

Neuroprotective Effects

Some studies have suggested potential neuroprotective properties due to the compound's ability to modulate signaling pathways involved in neuronal survival. For instance, it has been observed to reduce ischemia-induced neuronal death in specific models .

Case Studies and Research Findings

- Study on Cancer Cell Lines : A study published in Bioorganic and Medicinal Chemistry Letters highlighted the cytotoxic effects of various piperidine derivatives on different cancer cell lines, noting that modifications such as fluorination significantly enhanced their efficacy .

- Mechanistic Insights : Research has focused on understanding how structural variations affect biological activity. For example, the introduction of bulky groups like tert-butyl enhances lipophilicity and may influence drug-like properties such as absorption and distribution .

Eigenschaften

IUPAC Name |

tert-butyl (4R,5S)-5-fluoro-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22FNO3/c1-11(2,3)17-10(16)14-6-8(13)9(15)12(4,5)7-14/h8-9,15H,6-7H2,1-5H3/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQXELYTJRBLOD-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC(C1O)F)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN(C[C@@H]([C@@H]1O)F)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.